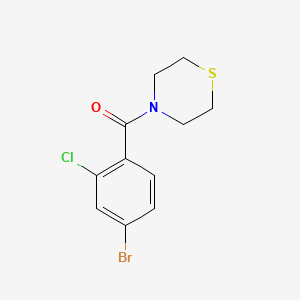

(4-Bromo-2-chlorophenyl)(thiomorpholino)methanone

Description

(4-Bromo-2-chlorophenyl)(thiomorpholino)methanone is a halogenated aromatic ketone featuring a phenyl ring substituted with bromine (Br) at position 4 and chlorine (Cl) at position 2, linked to a thiomorpholine moiety via a carbonyl group. Thiomorpholine is a six-membered heterocycle containing sulfur and nitrogen, contributing to the compound’s electronic and steric properties. The molecular formula is C₁₁H₁₀BrClNOS, with a molecular weight of 331.6 g/mol (estimated). This compound is primarily utilized as an intermediate in organic synthesis, though specific biological activities remain underexplored in the literature .

Properties

IUPAC Name |

(4-bromo-2-chlorophenyl)-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrClNOS/c12-8-1-2-9(10(13)7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDDTMAJBCSSHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=C(C=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClNOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.63 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-chlorophenyl)(thiomorpholino)methanone typically involves the reaction of 4-bromo-2-chlorobenzoyl chloride with thiomorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

On an industrial scale, the production of (4-Bromo-2-chlorophenyl)(thiomorpholino)methanone may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-chlorophenyl)(thiomorpholino)methanone can undergo various types of chemical reactions, including:

Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The thiomorpholino group can undergo oxidation to form sulfoxides or sulfones.

Condensation Reactions: The methanone moiety can participate in condensation reactions with amines or alcohols to form imines or acetals.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

(4-Bromo-2-chlorophenyl)(thiomorpholino)methanone has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromo-2-chlorophenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The thiomorpholino group can interact with enzymes or receptors, leading to modulation of their activity. The bromo and chloro substituents on the phenyl ring can enhance the compound’s binding affinity to its targets, thereby increasing its potency .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Spectral and Physicochemical Properties

- NMR Trends : Aromatic protons in nitro-substituted derivatives (e.g., 3-nitrophenyl) show downfield shifts (δ 8.01–7.42 ppm) due to electron-withdrawing effects . In contrast, methoxy groups (δ ~3.8–3.7 ppm for OCH₃) shield adjacent protons .

- Thermal Stability : Halogenated derivatives (e.g., 4-bromo-3-chloro-2-fluoro) likely exhibit higher melting points due to increased intermolecular forces, though specific data are lacking .

Biological Activity

(4-Bromo-2-chlorophenyl)(thiomorpholino)methanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure includes a thiomorpholine moiety, which is known for its role in enhancing biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (4-Bromo-2-chlorophenyl)(thiomorpholino)methanone. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. For instance, in disk diffusion assays, the compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/disc) |

|---|---|---|

| Staphylococcus aureus | 28 | 10 |

| Escherichia coli | 24 | 10 |

The mechanism of action for (4-Bromo-2-chlorophenyl)(thiomorpholino)methanone is thought to involve the inhibition of key enzymes involved in bacterial cell wall synthesis. This interaction likely disrupts cellular integrity, leading to bacterial cell death.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined the efficacy of various thiomorpholine derivatives, including (4-Bromo-2-chlorophenyl)(thiomorpholino)methanone. The results indicated that this compound had a higher antimicrobial potency compared to other derivatives tested, suggesting that the bromine and chlorine substituents enhance its activity .

Evaluation of Cytotoxicity

In another study assessing cytotoxicity against cancer cell lines, (4-Bromo-2-chlorophenyl)(thiomorpholino)methanone demonstrated selective toxicity towards certain cancer cells while sparing normal cells. The compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using an MTT assay.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

These results indicate its potential as a chemotherapeutic agent with further studies warranted to elucidate its full potential.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of (4-Bromo-2-chlorophenyl)(thiomorpholino)methanone is crucial for assessing its therapeutic viability. Preliminary studies suggest favorable absorption characteristics, with moderate bioavailability observed in animal models. Toxicological evaluations also indicate a relatively safe profile at therapeutic doses, although further long-term studies are necessary to confirm these findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.